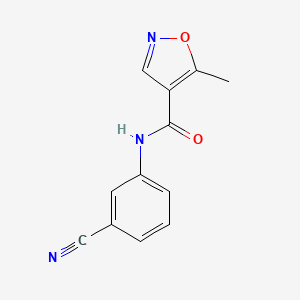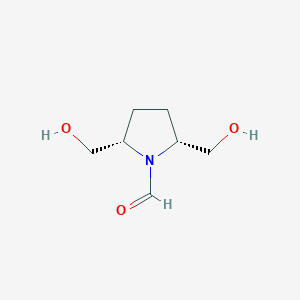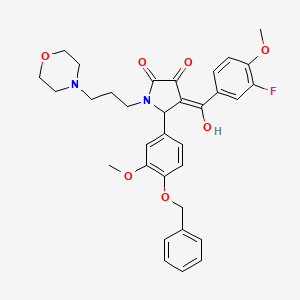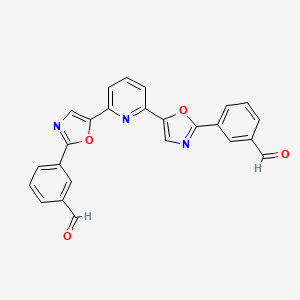![molecular formula C11H6Br2N2O B12882725 [(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-74-8](/img/structure/B12882725.png)
[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H6Br2N2O It is characterized by the presence of a quinoline ring substituted with bromine atoms at positions 5 and 7, and an acetonitrile group attached via an oxygen atom at position 8
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile typically involves the bromination of quinoline derivatives followed by nucleophilic substitution reactions. One common method includes the following steps:
Bromination: Quinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at positions 5 and 7.
Nucleophilic Substitution: The dibromoquinoline is then reacted with acetonitrile in the presence of a base such as potassium carbonate or sodium hydride to form the desired product.
Industrial Production Methods: Industrial production of 2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The bromine atoms in the quinoline ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atoms and the nitrile group can interact with various molecular targets, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 2-((5,7-Dibromoquinolin-8-yl)oxy)acetic acid hydrazide
- 2-((5,7-Dibromoquinolin-8-yl)oxy)-N-(2-methoxyphenyl)acetamide
Comparison:
- 2-((5,7-Dibromoquinolin-8-yl)oxy)acetic acid hydrazide: This compound has a hydrazide group instead of a nitrile group, which may alter its reactivity and biological activity.
- 2-((5,7-Dibromoquinolin-8-yl)oxy)-N-(2-methoxyphenyl)acetamide: The presence of a methoxyphenyl group introduces additional steric and electronic effects, potentially affecting its chemical behavior and applications.
Propiedades
Número CAS |
88757-74-8 |
|---|---|
Fórmula molecular |
C11H6Br2N2O |
Peso molecular |
341.99 g/mol |
Nombre IUPAC |
2-(5,7-dibromoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6Br2N2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2 |
Clave InChI |
WNUHGCPTSRTWRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2Br)Br)OCC#N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Dimethylamino)phenyl]acetonitrile](/img/structure/B12882650.png)


![(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B12882661.png)


![[2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol](/img/structure/B12882686.png)



![4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]-](/img/structure/B12882712.png)


